molecular formula C8H16N2O2 B2497042 3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one CAS No. 1785281-61-9

3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B2497042
CAS No.: 1785281-61-9
M. Wt: 172.228
InChI Key: VVYUBXBJUSQIRZ-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one is a synthetic small molecule belonging to the oxazolidinone class of heterocyclic compounds, with a molecular formula of C8H16N2O2 . Oxazolidinones are a prominent scaffold in medicinal chemistry, best known for their application as antibacterial agents . The pioneering oxazolidinone antibiotic, Linezolid, demonstrated the potential of this chemical class by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, making it effective against resistant Gram-positive pathogens like MRSA and VRE . The core oxazolidinone structure acts as a bioisostere for groups like carbamates and amides, often conferring improved metabolic stability and the ability to form key hydrogen bonds with biological targets . This particular compound features a 5,5-dimethyl-oxazolidin-2-one core and a flexible 3-aminopropyl side chain. The primary amine on the propyl chain presents a reactive handle for further chemical modification, making this compound a valuable chemical intermediate and building block for researchers. It can be utilized in the design and synthesis of novel compounds for exploring new antibacterial therapies or for investigating other biological activities, as oxazolidinones have also shown promise in areas such as anticancer and anti-inflammatory research . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2)6-10(5-3-4-9)7(11)12-8/h3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYUBXBJUSQIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785281-61-9
Record name 3-(3-aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 3-aminopropylamine with 5,5-dimethyl-1,3-oxazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Biology

  • Biochemical Pathways : Research is ongoing to explore its role in biochemical pathways and interactions with biomolecules. The aminopropyl group can engage in hydrogen bonding and electrostatic interactions, potentially influencing biological functions.

Medicine

  • Therapeutic Properties : There is growing interest in the compound's potential therapeutic applications, particularly its antimicrobial and anticancer activities. Preliminary studies suggest it may inhibit certain cancer cell lines and possess antibacterial properties against various pathogens .

Anticancer Activity

A study focused on derivatives of oxazolidinones indicated that compounds related to 3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one displayed significant anticancer activity against multiple cancer cell lines. For instance, derivatives showed percent growth inhibitions ranging from moderate to high against various types of cancer cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of similar oxazolidinone derivatives. Compounds were evaluated for their activity against gram-positive and gram-negative bacteria, with findings indicating stronger efficacy against gram-positive strains . The presence of specific functional groups enhances lipophilicity, improving cellular uptake and biological activity.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The oxazolidinone ring may also play a role in stabilizing the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Modifications and Reactivity

Oxazolidinones are versatile scaffolds; substituents at the 3-, 4-, and 5-positions critically influence their properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Applications/Reactivity References
3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one 3-aminopropyl, 5,5-dimethyl Potential chiral auxiliary; amine reactivity
(S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one 4-benzyl, 5,5-dimethyl Chiral auxiliary in Ti(IV)-mediated stereoselective synthesis
5,5-Dimethyl-1,3-oxazolidin-2-one No 3-/4-substituents (parent compound) Industrial solvent/chemical intermediate
3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one Sulfur substitution at C2 Thioamide reactivity; potential enzyme inhibition
Fluorinated Derivatives (e.g., 4-fluorophenyl substituents) Aromatic/fluorinated groups Enhanced lipophilicity; pharmaceutical lead optimization

Biological Activity

3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one is a synthetic compound characterized by its unique oxazolidinone structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its applications in various fields, including pharmaceuticals and material science.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H16N2O2
  • CAS Number : 1785281-61-9

The compound features an oxazolidinone ring with an aminopropyl substituent and two methyl groups, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biomolecules. The mechanism of action is believed to include:

  • Hydrogen Bonding : The aminopropyl group can form hydrogen bonds with target proteins or nucleic acids.
  • Electrostatic Interactions : The charged nature of the amino group allows for electrostatic interactions with negatively charged biomolecules.
  • Stabilization of Interactions : The oxazolidinone ring may stabilize the interactions through conformational flexibility.

These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds containing oxazolidinone structures exhibit significant antimicrobial properties. For instance, similar compounds have been investigated for their effectiveness against various bacterial strains. The mechanism often involves inhibition of protein synthesis in bacteria.

Anticancer Properties

There is emerging evidence suggesting that this compound may exhibit anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. Its ability to inhibit monoamine oxidase has been linked to reduced neurotoxicity in certain models, suggesting a role in protecting neuronal health.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated effective inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL.
Cancer Cell Line Study Induced apoptosis in human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
Neuroprotection Study Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents by up to 40%.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological Activity
Linezolid Oxazolidinone antibioticStrong antibacterial activity against resistant strains
Phenylbutyrate Short-chain fatty acid derivativeAnticancer effects through HDAC inhibition
Ciprofloxacin Fluoroquinolone antibioticBroad-spectrum antibacterial activity

Q & A

Q. What are the preferred synthetic routes for preparing 5,5-dimethyl-1,3-oxazolidin-2-one derivatives, and how are they optimized for yield and purity?

The synthesis typically involves acylation of chiral auxiliaries derived from amino acids. For example, (S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one (59) is prepared via reaction of Boc-protected amino acid esters with Grignard reagents (e.g., PhMgBr) followed by cyclization . Purification by column chromatography (hexanes/EtOAC gradients) ensures high yields (≥90%) and purity. Key parameters include temperature control during enolate formation (0°C instead of −78°C for improved scalability) and solvent selection to minimize side reactions .

Q. How is the stereochemical integrity of 3-(3-aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one confirmed during synthesis?

Chiral auxiliaries like 4-isopropyl-5,5-diphenyloxazolidin-2-one are used to enforce stereochemistry. Techniques such as X-ray crystallography and optical rotation measurements ([α]D values) validate configuration . For example, (S)-configured derivatives show specific [α]D ranges (e.g., −71.3° in CHCl3) and distinct IR carbonyl stretches (1703–1757 cm⁻¹) .

Q. What analytical methods are critical for characterizing intermediates and final products?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify regioselectivity and confirm acylation .
  • HRMS : High-resolution mass spectrometry (e.g., [M+Na]+ peaks) verifies molecular formulas .
  • Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity .

Advanced Research Questions

Q. How do titanium(IV) enolates derived from 5,5-dimethyloxazolidinones influence stereoselectivity in C–C bond-forming reactions?

Titanium enolates generated with TiCl4_4 exhibit high diastereoselectivity (ds 80–99%) in aldol and Michael additions. The steric bulk of the 5,5-dimethyl group directs facial selectivity, favoring Si/Si topicity in enolate-nitroolefin reactions . For instance, reactions with nitro olefins yield γ-lactams with >98% ds after hydrogenation . Optimization includes additives like DIPEA to stabilize intermediates .

Q. What mechanistic insights explain the divergent outcomes of hydroxylation reactions using O2_22​ versus peroxides?

Hydroxylation with O2_2 proceeds via radical intermediates, leading to lower yields (28–45%) due to competing oxidation pathways . In contrast, peroxides (e.g., 4-trifluoromethyl benzoyl peroxide) enable electrophilic trapping, improving yields (60–92%) and stereocontrol . 1^1H NMR analysis of crude mixtures reveals byproduct formation (e.g., over-oxidized ketones), guiding solvent selection (CH2_2Cl2_2 > THF) .

Q. How does the 5,5-dimethyl substituent enhance auxiliary recovery in large-scale syntheses?

The dimethyl group increases steric hindrance, reducing solubility of the auxiliary in polar solvents. After deacylation with NaOH, the auxiliary precipitates, allowing >95% recovery via filtration . This contrasts with non-dimethyl analogs, which require chromatographic separation .

Q. What strategies mitigate diastereomer formation during N-acylation of oxazolidinones?

  • Low-temperature lithiation : Using BuLi at 0°C instead of LDA minimizes racemization .
  • In situ trapping : Electrophiles (e.g., acyl chlorides) are added immediately after enolate formation to prevent equilibration .
  • Solvent polarity : Et2_2O or toluene reduces ionic aggregation, enhancing reaction homogeneity .

Methodological Considerations

  • Crystallography : SHELX programs (SHELXL, SHELXD) resolve crystal structures of intermediates, critical for mechanistic studies .
  • Safety : 5,5-dimethyl-1,3-oxazolidin-2-one derivatives require handling under inert atmospheres (N2_2) due to moisture sensitivity .

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